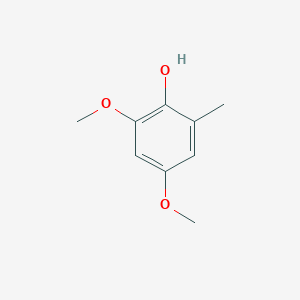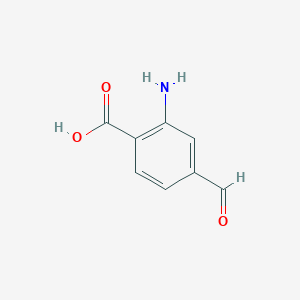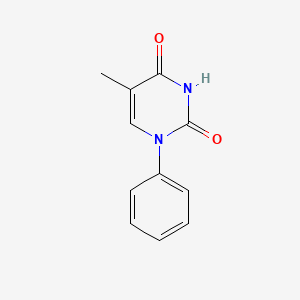
5-Methyl-1-phenylpyrimidine-2,4(1h,3h)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-phenylpyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by a pyrimidine ring substituted with a methyl group at the 5-position and a phenyl group at the 1-position. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenylpyrimidine-2,4(1h,3h)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3-methylurea with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
5-Methyl-1-phenylpyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or halides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学研究应用
5-Methyl-1-phenylpyrimidine-2,4(1h,3h)-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Methyl-1-phenylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
1-Phenylpyrimidine-2,4(1h,3h)-dione: Lacks the methyl group at the 5-position.
5-Methylpyrimidine-2,4(1h,3h)-dione: Lacks the phenyl group at the 1-position.
1-Phenyl-5-methyluracil: A similar compound with a different ring structure.
Uniqueness
5-Methyl-1-phenylpyrimidine-2,4(1h,3h)-dione is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research fields.
属性
CAS 编号 |
1484-93-1 |
|---|---|
分子式 |
C11H10N2O2 |
分子量 |
202.21 g/mol |
IUPAC 名称 |
5-methyl-1-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N2O2/c1-8-7-13(11(15)12-10(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14,15) |
InChI 键 |
JFIGUZOJHCKWSU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


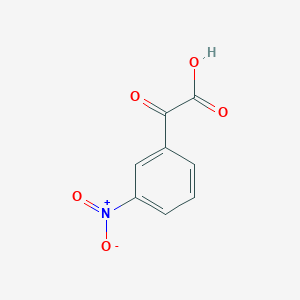
![N~2~-[2-(3,4-Dimethoxyphenyl)ethyl]-5-nitropyridine-2,3-diamine](/img/structure/B13996024.png)
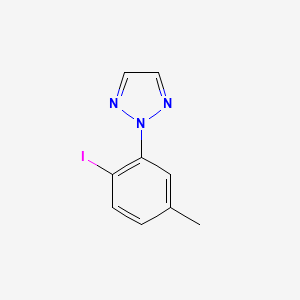

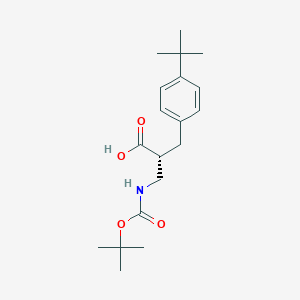
![4-N-[3-(diethylamino)propyl]quinoline-4,8-diamine](/img/structure/B13996045.png)
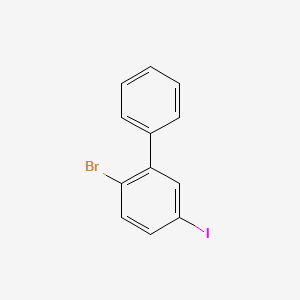


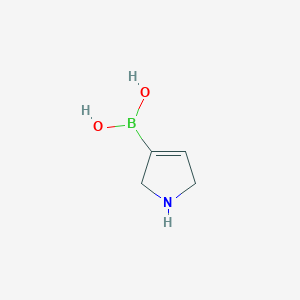
![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13996065.png)
![Silane, [[2,4-bis(trifluoromethyl)phenyl]ethynyl]trimethyl-](/img/structure/B13996078.png)
